N-(4-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

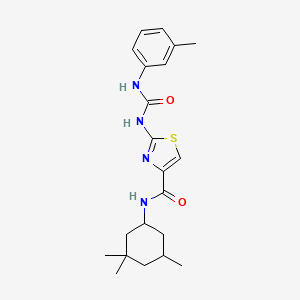

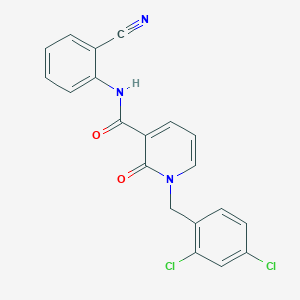

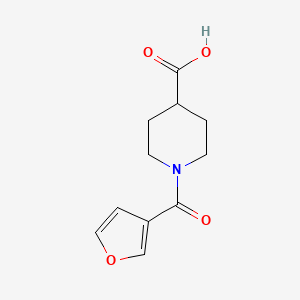

“N-(4-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic compound. Based on its name, it likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2) linked to the same carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyridazine ring and various functional groups .

Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, depending on the conditions and reagents present. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .

Scientific Research Applications

Antimycobacterial and Antibacterial Evaluation

A study by Semelková et al. (2017) synthesized derivatives of N-benzylpyrazine-2-carboxamide, which showed significant antimycobacterial activity against Mycobacterium tuberculosis. The most effective compounds demonstrated low minimum inhibitory concentrations (MICs), indicating potent activity against this pathogen. Additionally, these compounds exhibited antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis without significant cytotoxicity in HepG2 cell lines. This suggests their potential application in treating mycobacterial infections and other bacterial diseases (Semelková et al., 2017).

Anti-inflammatory Activity

Another area of application involves the synthesis of indolyl azetidinones by Kalsi et al. (1990), which were evaluated for their anti-inflammatory activity. These compounds were compared to non-steroidal anti-inflammatory drugs (NSAIDs) in terms of efficacy and ulcerogenic potential, highlighting their potential as new therapeutic agents for inflammation-related conditions (Kalsi et al., 1990).

Cytotoxic Activity against Cancer Cell Lines

Liu et al. (2020) designed and synthesized novel derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moieties, evaluated for their inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines. The most promising compound showed remarkable cytotoxicity against A549, H460, and HT-29 cell lines, indicating the potential for development as anticancer agents (Liu et al., 2020).

Antimicrobial Activity

Nguyen et al. (2019) reported on the synthesis of 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-one compounds, which showed antimicrobial activities against various strains of bacteria, molds, and yeasts. This study underscores the potential of these compounds in developing new antimicrobial agents (Nguyen et al., 2019).

Mechanism of Action

Target of action

Compounds with similar structures, such as aromatic amines, are known to interact with various biological targets, including enzymes and receptors .

Mode of action

Without specific information, it’s difficult to predict the exact mode of action. Many aromatic compounds work by interacting with specific enzymes or receptors, altering their function and leading to changes in cellular processes .

Biochemical pathways

Aromatic amines and similar compounds can influence a variety of biochemical pathways, depending on their specific targets .

Action environment

Various environmental factors can influence the action, efficacy, and stability of a compound. These can include temperature, pH, the presence of other chemicals, and specific conditions within the body .

Future Directions

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-17-12(18)7-6-11(16-17)13(19)15-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDJUYLPZGIRQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)prop-2-en-1-one](/img/structure/B2936338.png)

![N1-(2-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2936340.png)

![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936345.png)

![2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile](/img/structure/B2936349.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2936351.png)

![4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2936354.png)